molecular formula C7H10N2O B082859 1-(Cyanoacetyl)pyrrolidine CAS No. 14227-95-3

1-(Cyanoacetyl)pyrrolidine

Cat. No. B082859
CAS RN: 14227-95-3
M. Wt: 138.17 g/mol
InChI Key: VEUDVNNBYYRZBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(Cyanoacetyl)pyrrolidine and related compounds often involves innovative strategies to construct the pyrrolidine ring, which is a core structure in many biologically active molecules. One approach described involves the Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes, proposing a mechanism that includes sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization reactions (Pan et al., 2007). Additionally, the synthesis of 1-Cyanomethyl-2-cyaniminopyrrolidine from 1-cyanomethyl-2-pyrrolidone diethylacetal with cyanamide, leading to various pyrrolidine derivatives through Thorpe—Ziegler cyclization, highlights the versatility of these synthetic routes (Dozorova et al., 1991).

Molecular Structure Analysis

The molecular structure of 1-(Cyanoacetyl)pyrrolidine is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing cycle, attached to a cyanoacetyl group. This configuration imparts significant chemical reactivity and potential for further functionalization, enabling the compound to undergo a variety of chemical transformations.

Chemical Reactions and Properties

1-(Cyanoacetyl)pyrrolidine participates in diverse chemical reactions, reflecting its chemical properties. For instance, its involvement in the synthesis of pyrrolo[1,2-a]imidazole derivatives through reactions with cyanamide demonstrates its utility in constructing complex heterocyclic systems (Dozorova et al., 1991).

Scientific Research Applications

  • Organocatalyst in Asymmetric Michael Addition : Polystyrene-immobilized pyrrolidine has been developed as an efficient, reusable, and stereoselective organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins (Miao & Wang, 2008).

  • Multicomponent Synthesis of Pyridine Derivatives : Pyrrolidine derivatives have been used in the microwave-assisted synthesis of 3-cyano-2-(1H-indol-3-yl)pyridine derivatives via a one-pot multicomponent coupling process (Geng, Feng, & Yu, 2010).

  • Stability and Reactivity in Ionic Liquids : Research has investigated the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate in ionic liquids, showing increased stability and potential for synthesis applications (Velázquez, Lynn, Kumar, Keefer, & Malhotra, 2010).

  • Construction of Multisubstituted Pyrrolidines : Cycloaddition and annulation strategies have been developed for the construction of multisubstituted pyrrolidines, highlighting their importance in the synthesis of pyrrolidine-containing alkaloids (Li, Ye, & Zhang, 2018).

  • Stereoselective Synthesis of Pyrrolidines : The versatility of catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides for enantioselective pyrrolidine synthesis has been explored, emphasizing different stereochemical patterns in pyrrolidine synthesis (Adrio & Carretero, 2019).

  • Pyrrolidine Synthesis via [3+2] Cycloaddition : The synthesis of pyrrolidines via [3+2] cycloaddition of N-methyl azomethine ylide and nitroolefins has been studied, indicating potential applications in medicine and industry (Żmigrodzka, Sadowski, Kras, Desler, Demchuk, & Kula, 2022).

  • Synthesis of Antiinfluenza Compounds : Pyrrolidine derivatives have been used in the stereoselective synthesis of antiinfluenza compound A-315675, demonstrating their relevance in drug discovery (DeGoey, Chen, Flosi, Grampovnik, Yeung, Klein, & Kempf, 2002).

  • Antimicrobial Evaluation : Novel pyrrolidine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, indicating their potential in pharmaceutical applications (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Safety And Hazards

1-(Cyanoacetyl)pyrrolidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may be harmful if swallowed. It may also cause respiratory irritation . It is advised to use this chemical only outdoors or in a well-ventilated area, avoid breathing its dust/fume/gas/mist/vapors/spray, and wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-oxo-3-pyrrolidin-1-ylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-4-3-7(10)9-5-1-2-6-9/h1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUDVNNBYYRZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161992
Record name 1-(Cyanoacetyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyanoacetyl)pyrrolidine

CAS RN

14227-95-3
Record name β-Oxo-1-pyrrolidinepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14227-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Cyanoacetyl)pyrrolidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014227953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14227-95-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Cyanoacetyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90161992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(cyanoacetyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.618
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(Cyanoacetyl)pyrrolidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/496AA3P97B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Ethyl cyanoacetate (5.33 mL, 50 mmol) and pyrrolidine (20.87 mL, 250 mmol) were gently refluxed at 90° C. in an oil bath for 8 hours. Excess pyrrolidine was removed by concentration and the residue was triturated with diethyl ether. This was purified by silica gel column chromatography eluting with 50% acetone in n-hexane to provide the desired product (5.0 g). MS (DCI) m/e 139 (M+H)+, 156 (M+NH4)+; 1H NMR (300 MHz, DMSO-d6) δ 3.90 (s, 2H), 3.27-3.38 (m, 4H), 1.73-1.91 (m, 4H).
Quantity
5.33 mL
Type
reactant
Reaction Step One
Quantity
20.87 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyanoacetyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(Cyanoacetyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(Cyanoacetyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(Cyanoacetyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(Cyanoacetyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(Cyanoacetyl)pyrrolidine

Citations

For This Compound
6
Citations
HN Al‐Jallo, IA Al‐Biaty… - Journal of Heterocyclic …, 1977 - Wiley Online Library
… This paper describes the results obtained from the condensation of ethyl phenylpropiolate with each of 1-cyanoacetyl-pyrrolidine, 1cyanoacetylpiperidine, 4-eyanoacetyhnorphoIine, 2-…
Number of citations: 8 onlinelibrary.wiley.com
HF Schwartz II, LF Worrell, JN Delgado - Journal of Pharmaceutical …, 1967 - Elsevier
A series of 17 cyanoacetamides was synthesized for pharmacologic evaluation. Several synthetic methods were studied: C-alkylation, acylation of amines by ester, and acylation of …
Number of citations: 13 www.sciencedirect.com
K Yamagata, F Okabe… - Journal für praktische …, 1999 - Wiley Online Library
2‐Amino‐4,5‐dihydro‐3‐furancarbonitriles 3react with dialkyl diazomalonates in the presence of rhodium(II) acetate to yield dialkyl (5‐amino‐4‐cyano‐2,3‐dihydro‐3‐furanyl)…
Number of citations: 4 onlinelibrary.wiley.com
K Yamagata, M Takaki, K Ohkubo… - Liebigs Annalen der …, 1993 - Wiley Online Library
The reaction of 4,5‐dihydro‐2‐morpholino‐(2‐pyrrolidino and 2‐piperidino)‐3‐thiophenecarbonitriles 1–3 with bis‐(ethoxycarbonyl)carbenoid afforded stable dihydrothiophenium‐1‐…
MY Song, CY Cao, QR He, QM Dong, D Li… - Bioorganic & medicinal …, 2017 - Elsevier
[3+2] reactions play a key role in constructing various pharmaceutical moleculars. In this study, using Mn(OAc) 3 mediated and 1,3-dipolar [3+2] cyclization reactions, 38 novel …
Number of citations: 14 www.sciencedirect.com
FZ Zradni, J Hamelin, A Derdour - Synthetic Communications, 2002 - Taylor & Francis
Formamide, primary and secondary amines react with esters in the presence of potassium tert-butoxide under microwave irradiation. Substituted amides are formed in yields (generally …
Number of citations: 40 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.